molecular formula C24H22I6N2O6 B1199534 Iodipamide ethyl ester CAS No. 76994-60-0

Iodipamide ethyl ester

Número de catálogo: B1199534
Número CAS: 76994-60-0
Peso molecular: 1195.9 g/mol
Clave InChI: HBWRDJPOMZHLRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iodipamide ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C24H22I6N2O6 and its molecular weight is 1195.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Imaging Applications

1.1 Radiographic Examination
Iodipamide ethyl ester is primarily used for cholecystography and intravenous cholangiography. It enhances the visibility of the gallbladder and biliary tree during radiographic examinations, allowing for better diagnosis of conditions such as gallstones and biliary obstructions .

1.2 Computed Tomography Enhancement
Recent studies have investigated the use of IDE as a particulate contrast agent for enhancing CT imaging of the liver and spleen. Research indicates that IDE particles are phagocytized by reticuloendothelial cells, leading to improved imaging quality due to their unique biodistribution properties .

Research Findings and Case Studies

2.1 Biodistribution Studies
A significant study quantitatively defined the biodistribution of this compound in rats. The research demonstrated that after intravenous administration, IDE particles were rapidly taken up by the spleen's reticuloendothelial system, with the highest concentration observed in the marginal zone surrounding white pulp . The study utilized light and electron microscopy to visualize the uptake and dissolution of IDE particles, revealing that they caused no morphological injuries to non-phagocytic cells in the spleen.

2.2 Particle Size Influence on Imaging
The size of this compound particles significantly influences their imaging efficacy. A method for preparing uniformly sized IDE particles was developed, which allows for controlled precipitation from a solvent mixture. This method ensures that particles are within a specific size range (1-3 microns), optimizing their phagocytosis by liver and spleen cells and enhancing imaging results .

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

Study ReferenceApplication AreaKey Findings
CT ImagingIDE enhances visualization of liver/spleen; rapid uptake by reticuloendothelial cells
BiodistributionHigh concentration in spleen; no injury to non-phagocytic cells
Particle Size OptimizationUniform particle size improves imaging quality; optimal size range established

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying iodipamide ethyl ester in pharmacokinetic studies?

The USP assay method involves alkaline hydrolysis of this compound using sodium hydroxide and zinc, followed by titration with silver nitrate using tetrabromophenolphthalein ethyl ester as an indicator. This approach ensures precise quantification of iodine content, critical for evaluating purity and stability in pharmaceutical formulations . Researchers should validate this method against spectroscopic techniques (e.g., HPLC-MS) to confirm specificity, especially in biological matrices.

Q. How can researchers design reproducible experiments to study the hepatic uptake of this compound?

Intravenous infusion in rodent models (e.g., rats) is a standard approach. Key parameters include:

  • Dosage : Optimize based on body weight (e.g., 50–100 mg/kg).
  • Sampling intervals : Collect liver, spleen, and blood samples at intervals (e.g., 0.5, 2, 24, 48 hours post-administration) to track biodistribution kinetics.
  • Analytical validation : Use iodine-specific assays or radiolabeled tracers to differentiate between intact particles and metabolites .

Advanced Research Questions

Q. What factors contribute to conflicting data on the retention time of this compound in hepatic imaging studies?

Discrepancies may arise from:

  • Particle size variability : Smaller particles (<1 µm) may clear faster via renal pathways, while larger aggregates prolong hepatic retention.
  • Species-specific metabolism : Rodents exhibit faster biliary excretion compared to primates.
  • Experimental conditions : Anesthesia protocols (e.g., ketamine vs. isoflurane) can alter hepatic blood flow, affecting uptake . Mitigate these by standardizing particle preparation (e.g., sonication for uniformity) and including control groups with inert contrast agents.

Q. How does this compound compare to other particulate agents (e.g., Albunex) in placental imaging efficacy?

this compound demonstrates superior liver-spleen selectivity (>90% uptake within 2 hours) due to reticuloendothelial system (RES) trapping. In placental studies, its particulate nature enhances Doppler signal resolution for fetal capillaries, unlike gas-carrier agents like Albunex, which degrade faster. However, safety concerns (e.g., transient hepatotoxicity in rats) limit clinical obstetric use, necessitating comparative studies on biocompatibility and clearance rates .

Q. What experimental strategies address the limited bioavailability of this compound in tumor-targeting applications?

  • Surface modification : Conjugation with ligands (e.g., folate or antibodies) to enhance tumor-specific uptake.
  • Co-administration with RES blockers : Pre-treat with dextran sulfate to transiently inhibit Kupffer cells, redirecting particles to tumors.
  • Hybrid formulations : Encapsulate in liposomes with pH-sensitive release mechanisms to improve retention in acidic tumor microenvironments .

Q. Methodological and Ethical Considerations

Q. How should researchers address ethical concerns in animal studies involving this compound?

Follow the 3Rs framework (Replacement, Reduction, Refinement):

  • Replacement : Use computational models (e.g., pharmacokinetic simulations) for preliminary dose optimization.
  • Reduction : Employ longitudinal imaging (e.g., micro-CT) to minimize terminal sampling.
  • Refinement : Monitor biomarkers (e.g., serum ALT/AST) to detect hepatotoxicity early, ensuring humane endpoints .

Q. What statistical approaches are appropriate for analyzing time-dependent biodistribution data?

Use non-linear mixed-effects modeling (NONMEM) to account for inter-subject variability in organ uptake. For clearance kinetics, apply compartmental models (e.g., two-compartment with first-order elimination) validated by Akaike Information Criterion (AIC). Include bootstrap resampling to assess confidence intervals for half-life estimates .

Q. Synthesis and Stability Challenges

Q. How can enzymatic synthesis improve the yield of this compound derivatives?

Lipase-catalyzed esterification (e.g., Novozym® 435) under solvent-free conditions enhances regioselectivity and reduces byproducts. Optimize parameters:

  • Temperature : 45–60°C to balance enzyme activity and substrate solubility.
  • Molar ratio : 1:3 (iodipamide acid:ethanol) with molecular sieves to shift equilibrium toward ester formation .

Q. What analytical techniques resolve stability issues in this compound storage?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring hydrolysis via FTIR or NMR.
  • Protective formulations : Lyophilize with trehalose to prevent particle aggregation.
  • Degradation kinetics : Apply Arrhenius modeling to predict shelf-life under standard conditions .

Q. Contradictions and Knowledge Gaps

Q. Why do some studies report prolonged hepatic retention of this compound while others note rapid clearance?

Discrepancies stem from differences in:

  • Particle preparation : Aggregation during synthesis may alter RES uptake rates.
  • Imaging modalities : CT detects iodine density, whereas SPECT/CT with ¹²³I-labeled tracer provides dynamic clearance profiles.
    Reconcile data by standardizing particle characterization (e.g., dynamic light scattering for size distribution) and cross-validating with multiple imaging techniques .

Propiedades

Número CAS

76994-60-0

Fórmula molecular

C24H22I6N2O6

Peso molecular

1195.9 g/mol

Nombre IUPAC

ethyl 3-[[6-(3-ethoxycarbonyl-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoate

InChI

InChI=1S/C24H22I6N2O6/c1-3-37-23(35)17-11(25)9-13(27)21(19(17)29)31-15(33)7-5-6-8-16(34)32-22-14(28)10-12(26)18(20(22)30)24(36)38-4-2/h9-10H,3-8H2,1-2H3,(H,31,33)(H,32,34)

Clave InChI

HBWRDJPOMZHLRU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(C=C1I)I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)OCC)I)I)I

SMILES canónico

CCOC(=O)C1=C(C(=C(C=C1I)I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)OCC)I)I)I

Sinónimos

iodipamide ethyl ester

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.